molecular formula C15H14F2N2O3S B4441294 N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4441294
M. Wt: 340.3 g/mol
InChI Key: ARYVUTAECRYZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used in the treatment of various inflammatory conditions. Diflunisal is a derivative of salicylic acid and has been shown to have potent analgesic and anti-inflammatory effects.

Mechanism of Action

N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and the activity of COX enzymes. Prostaglandins are known to play a role in inflammation and pain, and COX enzymes are involved in the production of prostaglandins. By inhibiting the production of prostaglandins and the activity of COX enzymes, N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have potent analgesic and anti-inflammatory effects. It has been used in the treatment of various inflammatory conditions, including arthritis, gout, and osteoarthritis. N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to have antipyretic effects, meaning it can reduce fever.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a well-established drug with known pharmacological effects, making it a useful tool for studying inflammation and pain. N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide in lab experiments. It has been shown to have potential side effects, including gastrointestinal bleeding and renal toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective COX inhibitors. Another area of interest is the use of N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide in combination with other drugs to enhance its anti-inflammatory and analgesic effects. Additionally, further research is needed to fully understand the potential side effects of N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide and how to mitigate them. Finally, there is a need for more research into the mechanism of action of N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide and its effects on other physiological processes.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are known to play a role in inflammation and pain. N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(methanesulfonamido)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-9-3-4-10(7-14(9)19-23(2,21)22)15(20)18-13-6-5-11(16)8-12(13)17/h3-8,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYVUTAECRYZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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